molecular formula C20H25N3O2 B589781 5-(Morpholin-4-yl)-N-[4-(pyridin-3-yl)phenyl]pentanamide CAS No. 874450-44-9

5-(Morpholin-4-yl)-N-[4-(pyridin-3-yl)phenyl]pentanamide

Cat. No. B589781
CAS RN: 874450-44-9
M. Wt: 339.439
InChI Key: XCHIZTUBUXZESJ-UHFFFAOYSA-N
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Description

The compound “5-(Morpholin-4-yl)-N-[4-(pyridin-3-yl)phenyl]pentanamide” is an amide, which is a type of organic compound. It contains a morpholine ring, which is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom. It also contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The morpholine and pyridine rings are likely to be planar due to the sp2 hybridization of their atoms. The amide group could participate in hydrogen bonding, which could affect the compound’s physical and chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the morpholine and pyridine rings in this compound could affect its polarity, solubility, and reactivity .

Scientific Research Applications

Synthesis and Structural Properties

Synthesis of Biologically Active Compounds : The synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, an important intermediate for many biologically active compounds, is highlighted. It involves a series of steps including rearrangement, condensation, and nucleophilic substitution reactions, and is crucial in the study of anticancer agents. Some derivatives of this compound have shown potential biological activities, but the synthesis process often faces challenges like low yield (Wang et al., 2016).

Metabolism and Pharmaceutical Implications : The metabolism of morpholinium 2-(4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-yl)thio)acetate was studied using chromatography and mass spectrometry, focusing on the main metabolite's structure and charges on its atoms. This information is critical for developing and validating analytical methods for quantifying this active pharmaceutical ingredient and its metabolites in biological samples, aiding further pharmacodynamics and toxicodynamics studies (Varynskyi & Kaplaushenko, 2020).

Mechanism of Action

Future Directions

The future directions for the study of this compound would depend on its potential applications. For example, if it has medicinal properties, future research could focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy in clinical trials .

properties

IUPAC Name

5-morpholin-4-yl-N-(4-pyridin-3-ylphenyl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c24-20(5-1-2-11-23-12-14-25-15-13-23)22-19-8-6-17(7-9-19)18-4-3-10-21-16-18/h3-4,6-10,16H,1-2,5,11-15H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCHIZTUBUXZESJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCCC(=O)NC2=CC=C(C=C2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30670437
Record name 5-(Morpholin-4-yl)-N-[4-(pyridin-3-yl)phenyl]pentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

874450-44-9
Record name WAY-317538
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0874450449
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(Morpholin-4-yl)-N-[4-(pyridin-3-yl)phenyl]pentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name WAY-317538
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M92TU1EZ75
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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